2-Phenyl-1,2-propanediol

Catalog No.
S582615
CAS No.
4217-66-7
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-1,2-propanediol

CAS Number

4217-66-7

Product Name

2-Phenyl-1,2-propanediol

IUPAC Name

2-phenylpropane-1,2-diol

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3

InChI Key

LNCZPZFNQQFXPT-UHFFFAOYSA-N

SMILES

CC(CO)(C1=CC=CC=C1)O

Synonyms

2-phenoxy-1-propanol

Canonical SMILES

CC(CO)(C1=CC=CC=C1)O

Microbial Production of 1,2-Propanediol

Scientific Field: Biotechnology for Biofuels and Bioproducts

Summary of Application: 1,2-Propanediol is an important building block used in the manufacture of unsaturated polyester resin, antifreeze, biofuel, nonionic detergent, etc.

Methods of Application: The production of 1,2-propanediol involves microbial biosynthesis.

Synthesis of Enantiomers of 2-Phenyl-3-Hydroxypropylcarbamate

Scientific Field: Organic Chemistry

Summary of Application: 2-Phenyl-1,3-propanediol may be used to synthesize enantiomers of 2-phenyl-3-hydroxypropylcarbamate .

Methods of Application: The synthesis of enantiomers of 2-phenyl-3-hydroxypropylcarbamate can be achieved via a chemoenzymatic method .

Synthesis of 2-Phenyl-1,3-Propanedithiol

Summary of Application: 2-Phenyl-1,2-propanediol may be used to synthesize 2-phenyl-1,3-propanedithiol .

Biomarker of Cumene

Scientific Field: Biochemistry

Summary of Application: 2-Phenyl-2-propanol, which is structurally similar to 2-Phenyl-1,2-propanediol, can serve as a biomarker of cumene .

2-Phenyl-1,2-propanediol is an organic compound characterized by the molecular formula C9H12O2C_9H_{12}O_2. It is classified as a glycol, specifically a diol, with two hydroxyl (-OH) groups attached to the first and second carbon atoms of a propanol backbone. The compound features a phenyl group at the second carbon, enhancing its chemical properties and potential applications. It appears as a colorless to pale yellow liquid with a mild odor and is slightly soluble in water, making it useful in various industrial applications .

Currently, there is no documented research on the specific mechanism of action of 2-Phenyl-1,2-propanediol in biological systems.

Information on the safety hazards of 2-Phenyl-1,2-propanediol is scarce in scientific literature. As a general precaution, unknown organic compounds should be handled with care, following standard laboratory safety protocols.

Further Research:

The potential applications and properties of 2-Phenyl-1,2-propanediol remain largely unexplored. Future research might investigate its:

  • Reactivity in various chemical reactions.
  • Potential use as a building block in organic synthesis.
  • Interaction with biological systems (if any).

  • Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.
  • Esterification: Reacts with carboxylic acids to form esters, which are valuable in the production of fragrances and flavoring agents.
  • Acylation: The hydroxyl groups can undergo acylation reactions, leading to the formation of more complex derivatives.

These reactions are significant for synthesizing other chemical compounds and intermediates in organic chemistry .

Several methods exist for synthesizing 2-Phenyl-1,2-propanediol:

  • Grignard Reaction: A common method involves the reaction of phenylmagnesium bromide with acetone. This reaction forms the desired compound through nucleophilic addition.
    text
    Phenylmagnesium bromide + Acetone → 2-Phenyl-1,2-propanediol
  • Reduction of Ketones: Another approach is the reduction of 2-phenylacetone using reducing agents like lithium aluminum hydride or sodium borohydride.
    text
    2-Phenylacetone + Reducing agent → 2-Phenyl-1,2-propanediol

These methods highlight the versatility and accessibility of this compound in synthetic organic chemistry .

2-Phenyl-1,2-propanediol finds applications across various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs and therapeutic agents.
  • Cosmetics: Incorporated into formulations for its moisturizing properties.
  • Food Industry: Acts as a flavoring agent due to its mild taste and aroma.
  • Chemical Industry: Serves as a building block for synthesizing other chemical compounds.

Its unique properties make it valuable in both industrial and consumer products .

Studies exploring the interactions of 2-Phenyl-1,2-propanediol with biological systems indicate potential effects on cellular pathways. Its antioxidant activity suggests it may interact with free radicals, thereby protecting cellular components from oxidative damage. Further research is necessary to fully elucidate its mechanisms of action and potential therapeutic benefits .

Several compounds share structural similarities with 2-Phenyl-1,2-propanediol. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
2-Phenyl-1,3-propanediolSimilar backboneContains a hydroxyl group on the third carbon
1,2-PropanediolNo phenyl groupCommonly used as a solvent and antifreeze
Benzyl alcoholPhenolic structurePrimarily used as a solvent and in cosmetics

While these compounds share some structural features, 2-Phenyl-1,2-propanediol’s unique arrangement of functional groups contributes to its distinct chemical behavior and applications .

XLogP3

0.6

Other CAS

4217-66-7

Wikipedia

2-phenyl-1,2-propanediol

Dates

Modify: 2023-08-15

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